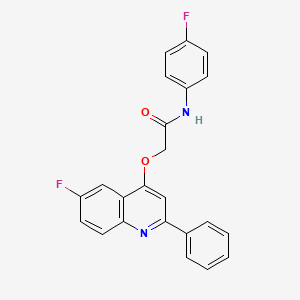

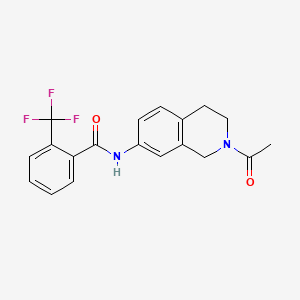

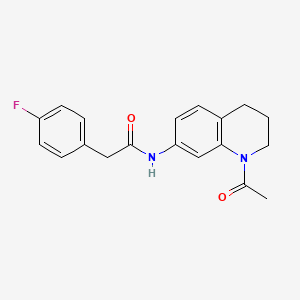

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide, also known as AIT-082, is a small molecule drug that has been studied for its potential therapeutic applications in various neurological disorders. It was first synthesized in the late 1990s and has since been the subject of numerous scientific studies exploring its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of neurological diseases.

Applications De Recherche Scientifique

Organic Synthesis and Drug Development

Development of Manufacturing Routes : The efficient synthesis of novel anticonvulsant compounds, such as SB-406725A, showcases the application of tetrahydroisoquinoline derivatives in pharmaceutical manufacturing. The synthesis involves steps like dichlorination, nitration, and hydrogenation, demonstrating the compound's utility in complex organic synthesis processes (Walker et al., 2010).

Antimicrobial and Antitubercular Activities : Novel carboxamide derivatives of 2-quinolones, including structures related to tetrahydroisoquinolines, have been synthesized and shown to possess significant antimicrobial and antitubercular properties. This indicates the potential of such compounds in developing new antibiotics and treatments for tuberculosis (Kumar et al., 2014).

Catalysis in Organic Reactions : Research on Rh-catalyzed oxidative coupling highlights the role of isoquinolones and benzamides in facilitating the synthesis of polycyclic amides. This method leverages oxidative C-H activation, showcasing the compound's role in innovative synthetic pathways for complex molecules (Song et al., 2010).

Pharmaceutical Research

Anticancer Properties : Various tetrahydroisoquinoline derivatives have been synthesized and evaluated for their potential as anticancer agents. The compounds' ability to induce apoptosis in colon cancer cells via the mitochondrial pathway underscores their significance in cancer research and therapy development (Gamal-Eldeen et al., 2014).

Analgesic and Anti-inflammatory Agents : The synthesis of 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties illustrates the application of these compounds in developing new analgesic and anti-inflammatory drugs. Their safety profile, evidenced by the lack of ulcerogenic effects, further emphasizes their potential in pharmaceuticals (Abadi et al., 2005).

Imaging Sigma-2 Receptor Status : Fluorine-18 labeled benzamide analogs, including tetrahydroisoquinoline derivatives, have been developed for PET imaging of sigma-2 receptors in tumors. This research application demonstrates the compound's role in diagnostic imaging, particularly for assessing solid tumor status and guiding therapy (Tu et al., 2007).

Propriétés

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O2/c1-12(25)24-9-8-13-6-7-15(10-14(13)11-24)23-18(26)16-4-2-3-5-17(16)19(20,21)22/h2-7,10H,8-9,11H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIBZTWXCNHDHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2846695.png)

![2-Chloro-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]acetamide](/img/structure/B2846697.png)

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide](/img/structure/B2846702.png)

![Ethyl 5-(4-chlorobutanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2846705.png)

![N-(3,4-Dimethylphenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2846707.png)